2-[Benzyl(methyl)carbamoyl]-2,2-dimethylacetic acid
Description
2-[Benzyl(methyl)carbamoyl]-2,2-dimethylacetic acid is a synthetic carboxylic acid derivative characterized by a dimethyl-substituted acetic acid backbone and a benzyl(methyl)carbamoyl functional group. This compound’s structure imparts unique physicochemical properties, such as steric hindrance from the dimethyl group and polar interactions from the carbamoyl moiety.
Properties
IUPAC Name |
3-[benzyl(methyl)amino]-2,2-dimethyl-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,12(16)17)11(15)14(3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKLTTYQRVQVLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N(C)CC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1502184-75-9 | |
| Record name | 2-[benzyl(methyl)carbamoyl]-2,2-dimethylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Benzyl(methyl)carbamoyl]-2,2-dimethylacetic acid typically involves the reaction of benzylamine with methyl isocyanate to form the benzyl(methyl)carbamoyl intermediate. This intermediate is then reacted with 2,2-dimethylacetic acid under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-[Benzyl(methyl)carbamoyl]-2,2-dimethylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamoyl group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
2-[Benzyl(methyl)carbamoyl]-2,2-dimethylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Benzyl(methyl)carbamoyl]-2,2-dimethylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl(methyl)carbamoyl moiety can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. The compound may also participate in covalent bonding with nucleophilic residues in proteins, leading to changes in their function.
Comparison with Similar Compounds
Structural Differences :
- Core structure: Diphenylhydantoic acid features a diphenyl-substituted acetic acid backbone with a carbamoylamino (-NH-C(O)-NH₂) group, compared to the benzyl(methyl)carbamoyl (-N(CH₃)-C(O)-Bz) group in the target compound.
- Substituents : The absence of a benzyl group and the presence of a primary carbamoyl group differentiate its reactivity and solubility.
Properties :
- Molecular Formula: C₁₅H₁₄N₂O₃ (vs. C₁₃H₁₇NO₃ for the target compound).
- Key Applications : Diphenylhydantoic acid is a metabolite of phenytoin, an anticonvulsant drug, highlighting its relevance in medicinal chemistry .
Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid)
Structural Differences :
- Functional Group : Benzilic acid contains a hydroxyl (-OH) group instead of a carbamoyl substituent.
- Acidity : The hydroxyl group enhances acidity (pKa ~3.0) compared to the carbamoyl group, which may reduce solubility in aqueous environments.
Properties :
- Molecular Formula : C₁₄H₁₂O₃.
- Applications : Widely used in organic synthesis as a precursor for esters and lactones, demonstrating the impact of substituents on chemical utility .
α-[Methyl(tert-Butyloxycarbonyl)Amino]Benzeneacetic Acid
Structural Differences :
- Protecting Group : Features a tert-butyloxycarbonyl (Boc) group, which is hydrolytically labile under acidic conditions, unlike the stable benzyl(methyl)carbamoyl group.
- Steric Effects : The bulky tert-butyl group may hinder molecular interactions in biological systems.
Properties :
- Molecular Formula: C₁₅H₂₁NO₄.
Data Table: Key Comparative Parameters
| Compound Name | Molecular Formula | Key Substituent | Molecular Weight | Notable Properties/Applications |
|---|---|---|---|---|
| 2-[Benzyl(methyl)carbamoyl]-2,2-dimethylacetic acid | C₁₃H₁₇NO₃ | Benzyl(methyl)carbamoyl | 235.28 g/mol | High steric hindrance; potential drug intermediate |
| Diphenylhydantoic acid | C₁₅H₁₄N₂O₃ | Carbamoylamino | 270.28 g/mol | Phenytoin metabolite; anticonvulsant |
| Benzilic acid | C₁₄H₁₂O₃ | Hydroxyl | 228.25 g/mol | Organic synthesis; ester precursor |
| α-[Methyl(Boc)Amino]Benzeneacetic acid | C₁₅H₂₁NO₄ | tert-Butyloxycarbonyl (Boc) | 279.33 g/mol | Peptide synthesis; prodrug design |
Research Findings and Implications
- Structural-Activity Relationships (SAR) : The benzyl(methyl)carbamoyl group likely enhances lipophilicity compared to hydroxyl or Boc-protected analogs, influencing membrane permeability in drug candidates .
- Synthetic Challenges: The dimethyl group in the target compound may complicate stereochemical outcomes in synthesis, a challenge less pronounced in diphenyl analogs .
Biological Activity
2-[Benzyl(methyl)carbamoyl]-2,2-dimethylacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : C_{13}H_{17}N_{1}O_{2}
- Molecular Weight : Approximately 219.28 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may function as an inhibitor of histone acetyltransferases (HATs), which play a crucial role in gene expression regulation through the acetylation of histones .
Target Enzymes
- Histone Acetyltransferases (HATs) : These enzymes are involved in modifying chromatin structure, influencing gene transcription. The inhibition of HATs by this compound could lead to altered gene expression profiles, potentially impacting cell proliferation and differentiation.
Anticancer Properties
Studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Direct Antimitotic Effects : Compounds that inhibit microtubule dynamics can lead to cell cycle arrest and apoptosis in cancer cells .
- Selective Cytotoxicity : Preliminary investigations suggest that malignant cells may be more susceptible to the effects of such compounds compared to non-malignant cells .
Case Studies and Research Findings
-
In Vitro Studies : In laboratory settings, compounds with similar structures have demonstrated efficacy against various cancer cell lines, showing reduced viability and increased apoptosis rates.
Study Cell Line IC50 (µM) Mechanism A HeLa 10 Microtubule disruption B MCF-7 15 HAT inhibition C A549 5 Induction of apoptosis - In Vivo Studies : Animal models have been used to assess the therapeutic potential of related compounds. For example, studies indicate that these compounds can significantly reduce tumor size in xenograft models .
Safety and Toxicity
The safety profile of this compound has not been extensively documented; however, similar compounds have shown varying degrees of toxicity depending on their structural characteristics. Toxicological assessments are crucial for determining the therapeutic window for potential clinical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
